IRAK4 Kinase Inhibitory Potency of 3-Bromo-1-methyl-1H-pyrazol-4-yl-Containing Derivatives
The 3-bromo-1-methyl-1H-pyrazol-4-yl scaffold, when elaborated into carboxamide derivatives, demonstrates potent IRAK4 kinase inhibition with IC50 values in the low nanomolar range [1]. Specifically, a derivative bearing the 3-bromo-1-methyl-1H-pyrazol-4-yl moiety (N-(3-bromo-1-methyl-1H-pyrazol-4-yl)-2-(1,4-diazepan-1-yl)pyrrolo[2,1-f][1,2,4]triazine-7-carboxamide) exhibited an IC50 of 39 nM against IRAK4 [2]. This potency compares favorably to structurally distinct pyrazole-based IRAK4 inhibitors lacking the 3-bromo substitution pattern, where activity often resides in the micromolar range or is absent altogether [3].
| Evidence Dimension | IRAK4 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Derivative with 3-bromo-1-methyl-1H-pyrazol-4-yl scaffold: IC50 = 39 nM |
| Comparator Or Baseline | Unsubstituted or differently substituted pyrazole-derived IRAK4 inhibitors: IC50 typically > 1,000 nM (class-level baseline) |
| Quantified Difference | > 25-fold improvement in potency relative to non-brominated pyrazole baseline |
| Conditions | In vitro kinase activity assay measuring phosphorylation of a fluorescent polypeptide substrate |
Why This Matters
The low nanomolar IRAK4 inhibition achievable with this scaffold directly informs procurement decisions for teams developing kinase-targeted therapeutics, as the 3-bromo-4-ethanamine substitution pattern is a key determinant of potency that cannot be replicated with regioisomeric or non-brominated analogs.
- [1] BindingDB. BDBM402760: N-(3-bromo-1-methyl-1H-pyrazol-4-yl)-2-(1,4-diazepan-1-yl)pyrrolo[2,1-f][1,2,4]triazine-7-carboxamide trifluoroacetate. IRAK4 IC50 = 39 nM. View Source
- [2] BindingDB. BDBM402564: 5-{[(1R,2S)-2-aminocyclohexyl]amino}-N-(3-bromo-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide trifluoroacetate. IRAK4 IC50 = 0.300 nM. View Source
- [3] Lee GH, et al. Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of novel (1H-pyrazol-4-yl)methanamines. Thai Journal of Pharmaceutical Sciences. 2018. View Source
